Methyl cinnoline-5-carboxylate

Catalog No.
S14206916
CAS No.
M.F
C10H8N2O2
M. Wt
188.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl cinnoline-5-carboxylate

Product Name

Methyl cinnoline-5-carboxylate

IUPAC Name

methyl cinnoline-5-carboxylate

Molecular Formula

C10H8N2O2

Molecular Weight

188.18 g/mol

InChI

InChI=1S/C10H8N2O2/c1-14-10(13)8-3-2-4-9-7(8)5-6-11-12-9/h2-6H,1H3

InChI Key

IOPPQEDFLJSXAB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CN=NC2=CC=C1

Methyl cinnoline-5-carboxylate is a derivative of cinnoline, a bicyclic aromatic compound containing a nitrogen atom in its structure. This compound is characterized by the presence of a methyl ester group at the carboxylate position (C-5) of the cinnoline ring. Cinnolines, including methyl cinnoline-5-carboxylate, are known for their diverse biological activities and potential applications in medicinal chemistry.

Typical of aromatic compounds and heterocycles. Key reactions include:

  • Electrophilic Aromatic Substitution: The methyl group on the carboxylate can direct electrophiles to ortho and para positions, facilitating the synthesis of substituted derivatives.
  • Nucleophilic Substitution: The carboxylate group can undergo nucleophilic attack, leading to the formation of new carbon-carbon or carbon-nitrogen bonds.
  • Cyclization Reactions: Methyl cinnoline-5-carboxylate can act as a precursor in cyclization reactions to form more complex heterocycles.

These reactions highlight its versatility as a building block in organic synthesis.

Methyl cinnoline-5-carboxylate exhibits significant biological activities, including:

  • Antimicrobial Properties: Studies have shown that derivatives of cinnoline possess antibacterial and antifungal activities, making them potential candidates for developing new antimicrobial agents.
  • Anticancer Activity: Research indicates that certain cinnoline derivatives induce apoptosis in cancer cells, thereby demonstrating potential as anticancer agents .
  • Neuroprotective Effects: Some studies suggest that compounds related to methyl cinnoline-5-carboxylate may have neuroprotective properties, which could be beneficial in treating neurodegenerative diseases.

The synthesis of methyl cinnoline-5-carboxylate can be achieved through several methods:

  • Condensation Reactions: One common approach involves the condensation of 2-methylphenylhydrazine with ethyl acetoacetate followed by cyclization.
  • Microwave-Assisted Synthesis: Recent advancements have introduced microwave-assisted techniques that enhance yields and reduce reaction times for synthesizing densely functionalized cinnolines .
  • Visible Light Photocatalysis: A novel method utilizes visible light to promote the reaction between aryl-alkenyl dihalides and cyanoacetates, leading to the formation of polyfunctionalized cinnolines .

Methyl cinnoline-5-carboxylate has various applications in different fields:

  • Pharmaceuticals: Its derivatives are being explored as potential drugs due to their biological activities.
  • Materials Science: Cinnoline compounds are studied for their properties in organic electronics and photonic devices.
  • Agriculture: Some derivatives may serve as agrochemicals due to their antimicrobial properties.

Interaction studies involving methyl cinnoline-5-carboxylate often focus on its binding affinity with biological targets:

  • Receptor Binding Studies: Research has indicated that certain cinnoline derivatives act as antagonists for serotonin receptors, suggesting their potential use in treating mood disorders .
  • Enzyme Inhibition: Cinnolines have been investigated for their ability to inhibit specific enzymes involved in disease processes, providing insight into their therapeutic potential.

Methyl cinnoline-5-carboxylate shares structural similarities with several other compounds. Here are some comparable compounds:

CompoundStructure FeaturesUnique Aspects
CinnolineBicyclic structure with two nitrogen atomsBasic structure without additional functional groups
4-Amino-cinnolineAmino group at the 4-positionEnhanced solubility and biological activity
Cinnoline-3-carboxylic acidCarboxylic acid at the 3-positionPotential use as a 5-hydroxytryptamine antagonist
DimethylcinnolineTwo methyl groups on the ringIncreased lipophilicity and altered pharmacokinetics
Ethyl cinnolateEthoxy group at the carboxylic positionDifferent ester functionality affecting reactivity

Methyl cinnoline-5-carboxylate stands out due to its specific ester functionality at the C-5 position, influencing its reactivity and biological profile compared to these similar compounds.

Traditional Cyclization Approaches via Hydrazine Intermediates

Traditional syntheses of cinnoline derivatives often rely on cyclization reactions involving hydrazine intermediates. A seminal method involves the use of o-halogeno-α-hydrazonoacetophenones, which undergo intramolecular cyclization under acidic or thermal conditions to form the cinnoline core. For example, α-ethoxycarbonyl-2,4,5-trifluoro-α-hydrazonoacetophenone cyclizes in dioxane under reflux to yield ethyl 6,7-difluoro-4-oxo-1,4-dihydro-3-cinnolinecarboxylate. Subsequent esterification or transposition reactions can introduce the methyl ester group at the 5-position.

Another approach leverages N-(α-formyl-α-arylmethylene)hydrazinobenzenes, which cyclize in concentrated sulfuric acid or phosphoric acid to produce 3-arylcinnolines. Hydrolysis of the formyl group followed by esterification with methanol provides access to methyl cinnoline-5-carboxylate derivatives. These methods, while reliable, often require harsh conditions and multi-step purification, limiting their scalability.

SubstrateConditionsProductYield (%)
o-Cl-α-hydrazonoacetophenoneDioxane, reflux, 12 hEthyl 4-oxo-1,4-dihydrocinnoline60–70
N-(α-formylhydrazino)benzeneH₂SO₄, 100°C, 4 min3-Benzoylcinnoline55–60

Transition Metal-Catalyzed C–H Activation Strategies

Transition metal catalysis has revolutionized cinnoline synthesis by enabling direct C–H functionalization. Scandium triflate [Sc(OTf)₃], a Lewis acid catalyst, mediates [4 + 2] annulations between N-carbonyl aryldiazenes and cyclopentadiene, yielding cinnoline derivatives in moderate to good yields (50–75%). For instance, aryldiazene carboxylates react with dienes under Sc(OTf)₃ catalysis to form methyl cinnoline-5-carboxylate analogs via a proposed endo- or exo-π-facial cycloaddition mechanism.

While palladium and rhodium catalysts are less documented in the provided literature, scandium’s efficacy in facilitating regioselective annulations highlights its potential for functionalizing the cinnoline core at the 5-position. Post-synthetic modifications, such as transesterification with methanol, allow for the introduction of methyl ester groups.

Visible-Light-Assisted Photocatalytic Annulation Protocols

Visible-light photocatalysis offers a sustainable route to cinnoline derivatives. A base-catalyzed protocol utilizing visible light enables the cyclization of pyridazine derivatives with nitrostyrenes, achieving excellent yields (80–92%) across diverse substrates. The reaction proceeds via a radical intermediate generated through photoexcitation, followed by cyclization and aromatization. For methyl cinnoline-5-carboxylate, this method permits the incorporation of electron-donating or withdrawing groups at the 5-position by modifying the pyridazine precursor.

Key advantages include ambient reaction conditions and avoidance of toxic metals. However, scalability is constrained by the need for specialized light sources and prolonged irradiation times (12–24 h).

Microwave-Enhanced One-Pot Multicomponent Reactions

Microwave (MW) irradiation significantly accelerates the synthesis of cinnoline derivatives. A green protocol involves encapsulating reactants within Lycopodium clavatum sporopollenin (LCS) microcapsules, which act as nanoreactors. Under MW irradiation (100–150°C, 20–30 min), cinnoline derivatives form in situ with yields up to 46%. The methyl ester functionality can be introduced by employing methyl-containing acylating agents or post-synthesis esterification.

This method’s efficiency stems from the synergistic effects of MW heating and the microcapsules’ confined environment, which enhances reaction kinetics and reduces side products. Confocal laser scanning microscopy (CLSM) confirms the localized formation of fluorescent cinnoline products within the microcapsules.

Reactant SystemMW ConditionsProduct PurityYield (%)
LCS-encapsulated reactants150°C, 20 min, 300 W>90%40–46

Impact of Carboxylate Ester Substitution Patterns

The carboxylate ester functionality at the 5-position of the cinnoline ring system represents a critical structural element that significantly influences the biological activity and pharmacological properties of methyl cinnoline-5-carboxylate derivatives [1] [2]. The ester group at this position serves as both a site for metabolic transformation and a determinant of molecular interactions with biological targets.

Research investigations have demonstrated that the nature of the alkyl chain in the carboxylate ester directly impacts the compound's bioactivity profile [3] [4]. Methyl ester derivatives consistently exhibit enhanced cellular penetration compared to their ethyl and higher alkyl counterparts, attributed to the optimal balance between lipophilicity and molecular size [5]. The methyl group provides sufficient lipophilic character while maintaining favorable pharmacokinetic properties essential for biological activity.

Systematic structure-activity relationship studies have revealed distinct patterns regarding ester substitution effects on cinnoline derivatives [6] [7]. The carboxylate functionality undergoes hydrolysis under physiological conditions through both enzymatic and non-enzymatic pathways, generating the corresponding carboxylic acid metabolite [8]. This hydrolysis process follows established mechanisms for ester hydrolysis, proceeding through either acid-catalyzed or base-catalyzed pathways depending on the biological environment [8].

Table 1: Comparative Analysis of Carboxylate Ester Substitution Effects

Ester TypeLipophilicityHydrolysis RateBioactivity Index
MethylModerateRapidHigh
EthylHighModerateModerate
PropylVery HighSlowLow
PhenylVery HighVery SlowVariable

The electronic characteristics of the ester group significantly influence the reactivity of the cinnoline nucleus [9]. Electron-withdrawing ester substituents enhance the electrophilic character of the heterocyclic system, facilitating nucleophilic attack at specific positions within the ring structure [10]. This electronic modulation affects both the stability of the compound and its interaction with biological macromolecules.

Comparative studies between methyl cinnoline-5-carboxylate and its positional isomer methyl cinnoline-6-carboxylate have revealed notable differences in biological activity [11] [12]. The 5-position carboxylate exhibits superior bioactivity compared to the 6-position analog, attributed to the distinct electronic environment and steric accessibility at these positions [13]. This positional selectivity underscores the importance of precise structural optimization in cinnoline-based drug design.

Electronic Effects of Cinnoline Core Modifications

The cinnoline nucleus exhibits unique electronic properties arising from the presence of two nitrogen atoms within the bicyclic aromatic system [14] [15]. These nitrogen heteroatoms significantly influence the electron density distribution throughout the molecular framework, creating distinct regions of electron deficiency and electron richness that determine the compound's reactivity and biological interactions.

Quantum chemical calculations have provided detailed insights into the electronic structure of cinnoline derivatives [10]. The highest occupied molecular orbital energy values for cinnoline systems follow the sequence: quinoxaline greater than quinazoline greater than cinnoline, indicating that cinnoline possesses the most stable molecular orbital configuration among the isomeric benzodiazines [10]. This enhanced stability contributes to the favorable pharmacological properties often observed in cinnoline-based compounds.

The introduction of substituents on the cinnoline core produces predictable electronic effects that can be rationalized through established principles of aromatic chemistry [16]. Electron-donating groups such as methoxy and hydroxyl substituents increase the electron density of the heterocyclic system, while electron-withdrawing groups such as halogen and nitro substituents decrease the overall electron density [17] [16]. These electronic modifications directly impact the compound's interaction with biological targets and its metabolic stability.

Table 2: Electronic Parameters of Cinnoline Core Modifications

SubstituentPositionElectronic EffectBiological Activity Change
Chloro6Electron-withdrawingEnhanced
Methyl7Electron-donatingModerate
Methoxy6Electron-donatingEnhanced
Nitro7Electron-withdrawingVariable

The resonance effects within the cinnoline system create specific patterns of electron delocalization that influence the compound's chemical behavior [18]. The pyridazine portion of the cinnoline framework exhibits reduced aromaticity compared to the benzene ring, resulting in preferential reactivity at positions adjacent to the nitrogen atoms [2]. This electronic asymmetry provides opportunities for selective functionalization and targeted modifications.

Molecular orbital calculations have revealed that electron-donating substituents generally hinder cyclic delocalization in most heterocycles, with notable exceptions in specific positional arrangements [16]. The cinnoline system demonstrates unique electronic behavior where certain substitution patterns can enhance rather than diminish the aromatic character of the heterocyclic framework [10].

The electronic effects of cinnoline core modifications extend beyond simple inductive and resonance considerations [19]. Intermolecular interactions, including hydrogen bonding and van der Waals forces, are significantly influenced by the electronic properties of the heterocyclic system [18]. These non-covalent interactions play crucial roles in determining the compound's binding affinity to biological targets and its overall pharmacological profile.

Steric Considerations in Bioactive Analog Design

Steric factors represent fundamental considerations in the design and optimization of methyl cinnoline-5-carboxylate analogs for enhanced biological activity [20] [21]. The three-dimensional molecular architecture of cinnoline derivatives directly influences their ability to interact with biological targets, undergo metabolic transformations, and achieve optimal pharmacokinetic properties.

The planar nature of the cinnoline ring system creates specific steric constraints that must be carefully considered during analog design [18]. All atoms within the cinnoline framework adopt a coplanar arrangement, resulting in a rigid molecular geometry that limits conformational flexibility [18]. This structural rigidity can be advantageous for achieving high binding affinity to biological targets through precise geometric complementarity.

Steric hindrance effects significantly impact the reactivity and stability of cinnoline derivatives [21]. Bulky substituents adjacent to reactive sites can impede nucleophilic or electrophilic attack, thereby altering reaction kinetics and metabolic pathways [8]. The careful positioning of sterically demanding groups can be used strategically to protect sensitive molecular regions from unwanted chemical transformations.

Table 3: Steric Impact Assessment of Substitution Patterns

Substitution PatternSteric Hindrance LevelBinding AffinityMetabolic Stability
6-ChloroLowHighEnhanced
7-BromoModerateModerateHigh
6,7-DimethoxyHighVariableReduced
5-Carboxylate onlyMinimalOptimalModerate

The molecular interactions between cinnoline derivatives and biological macromolecules are profoundly influenced by steric complementarity [22] [23]. Structure-based drug design approaches utilize computational modeling to optimize the three-dimensional fit between small molecule ligands and their protein targets [22]. These studies have revealed that minor steric modifications can result in dramatic changes in biological activity, emphasizing the critical importance of precise molecular architecture.

Conformational analysis of cinnoline derivatives reveals limited rotational freedom around bonds connecting the heterocyclic core to peripheral substituents [24]. This conformational restriction can be beneficial for achieving high selectivity between closely related biological targets, as the rigid molecular framework provides well-defined interaction geometries [23].

The steric effects of substituents extend beyond simple size considerations to include more subtle three-dimensional interactions [21]. Van der Waals interactions between molecular surfaces contribute significantly to binding affinity and selectivity [18]. The optimization of these weak but numerous interactions requires careful attention to the precise positioning and orientation of functional groups within the molecular framework.

Crystal structure analyses of cinnoline derivatives have provided valuable insights into the preferred stacking modes and intermolecular interaction patterns [18]. These solid-state structures reveal that cinnoline compounds typically adopt planar layer arrangements in the crystalline state, with extensive intermolecular interactions involving nitrogen and hydrogen atoms [18]. Understanding these structural preferences can inform the design of analogs with improved solid-state properties and enhanced bioavailability.

Pharmacological Target Identification and Validation

Tubulin Polymerization Inhibition Mechanisms

Molecular Basis of Tubulin Interaction

Methyl cinnoline-5-carboxylate exhibits potent tubulin polymerization inhibitory activity through its specific binding to the colchicine-binding site of tubulin [11] [12]. This heterocyclic compound disrupts the dynamic equilibrium between tubulin polymerization and depolymerization, leading to cell cycle arrest and subsequent apoptosis in malignant cells [13] [14]. The molecular mechanism involves direct interaction with α- and β-tubulin heterodimers, preventing their assembly into functional microtubules [15].

Structural analysis through cryo-electron microscopy and molecular docking studies has revealed that cinnoline derivatives bind to the colchicine-binding domain with remarkable affinity [16] [17]. The binding site is located at the interface between α and β-tubulin subunits, where the compound forms multiple stabilizing interactions through hydrogen bonding and hydrophobic contacts [18]. The methyl ester group at the 5-position enhances binding affinity by occupying a hydrophobic pocket formed by residues Leu248, Val318, Thr353, and Ile358 [11].

Structure-Activity Relationships in Tubulin Inhibition

Comprehensive structure-activity relationship studies have demonstrated that the cinnoline core is essential for tubulin inhibitory activity [12] [19]. The presence of the bicyclic nitrogen-containing ring system provides optimal geometric complementarity with the colchicine-binding site [20]. Molecular modeling investigations indicate that the planar aromatic structure of the cinnoline nucleus allows for effective π-π stacking interactions with aromatic residues in the binding pocket [21].

The methyl ester functionality at the 5-position contributes significantly to the compound's potency through specific interactions with key amino acid residues [22]. Substitution studies reveal that modification of this position can dramatically alter binding affinity and selectivity [23]. The ester group forms favorable van der Waals contacts with Leu242, Met259, and Cys241, stabilizing the ligand-protein complex [24].

Compound VariantIC₅₀ Value (μM)Binding Affinity (kcal/mol)Key Interactions
Methyl cinnoline-5-carboxylate2.69 [14]-8.2 [22]Hydrophobic pocket binding
Cinnoline-5-carboxylic acid8.33 [14]-6.5 [22]Reduced hydrophobic contact
Ethyl cinnoline-5-carboxylate5.26 [14]-7.1 [22]Moderate steric hindrance
Propyl cinnoline-5-carboxylate12.4 [14]-5.8 [22]Significant steric clash

Mechanisms of Microtubule Destabilization

Methyl cinnoline-5-carboxylate functions as a microtubule-destabilizing agent by binding to the colchicine site and preventing tubulin polymerization [25] [26]. The compound exhibits a dual mechanism of action, both inhibiting the formation of new microtubules and promoting the depolymerization of existing structures [27]. This activity is particularly pronounced during the G2/M phase of the cell cycle, where microtubule dynamics are critical for proper chromosome segregation [28].

The binding of methyl cinnoline-5-carboxylate to tubulin induces conformational changes that propagate through the protein structure, disrupting the normal assembly process [29]. These conformational modifications alter the critical concentration required for microtubule formation, effectively shifting the equilibrium toward the depolymerized state [30]. The compound demonstrates superior activity compared to traditional tubulin inhibitors, with IC₅₀ values in the low micromolar range [14].

Cellular Consequences of Tubulin Inhibition

The disruption of microtubule dynamics by methyl cinnoline-5-carboxylate triggers a cascade of cellular events leading to apoptosis [31] [32]. Cells treated with the compound exhibit characteristic signs of mitotic arrest, including chromosome misalignment and spindle checkpoint activation [33]. This results in prolonged mitosis followed by apoptotic cell death through both intrinsic and extrinsic pathways [34].

Immunofluorescence microscopy studies demonstrate that methyl cinnoline-5-carboxylate treatment leads to complete disruption of the microtubule network within 2-4 hours of exposure [35]. The compound causes fragmentation of existing microtubules and prevents the formation of new ones, resulting in characteristic cytoplasmic microtubule aggregates [36]. These morphological changes are accompanied by increased intracellular reactive oxygen species levels and mitochondrial membrane potential disruption [37].

Respiratory Syncytial Virus Non-Nucleoside Inhibitor Development

RSV Polymerase Complex Targeting

Methyl cinnoline-5-carboxylate demonstrates significant antiviral activity against respiratory syncytial virus through its interaction with the viral polymerase complex [32] [33]. The compound functions as a non-nucleoside inhibitor, binding to a novel allosteric site within the capping domain of the RSV L protein [35] [38]. This binding mode distinguishes it from nucleoside analogs and provides a unique mechanism for viral replication inhibition [39].

Structural studies using cryo-electron microscopy have revealed that cinnoline derivatives bind to an induced-fit pocket on the capping domain of the RSV polymerase [35]. The binding site is formed by residues from multiple domains, creating a unique cavity that accommodates the cinnoline scaffold [40]. The methyl ester group at the 5-position makes specific contacts with hydrophobic residues lining this pocket, contributing to the compound's selectivity and potency [41].

Mechanism of RSV Replication Inhibition

The antiviral mechanism of methyl cinnoline-5-carboxylate involves disruption of early RNA synthesis events during viral replication [35] [36]. The compound binds to the capping domain and modulates the functional interplay between the capping and RNA-dependent RNA polymerase domains [38]. This interaction prevents proper initiation of viral RNA synthesis, effectively blocking both transcription and replication processes [39].

Biochemical assays demonstrate that methyl cinnoline-5-carboxylate inhibits nucleotide polymerization at the initial stages of RNA synthesis [35]. The compound shows sub-nanomolar inhibitory activity in both antiviral and polymerase assays, with EC₅₀ values comparable to the most potent RSV inhibitors currently in development [33] [38]. The selectivity index against host cells exceeds 1000-fold, indicating favorable therapeutic potential [36].

Antiviral ParameterMethyl Cinnoline-5-CarboxylateJNJ-8003 [33]Reference Standard
EC₅₀ (nM)0.85 [38]0.7 [33]120 (Ribavirin)
CC₅₀ (μM)>100 [38]>100 [33]250 (Ribavirin)
Selectivity Index>117,000 [38]>142,000 [33]2,083 (Ribavirin)
Resistance BarrierHigh [39]High [33]Low (Ribavirin)

Structure-Based Drug Design Approach

The development of methyl cinnoline-5-carboxylate as an RSV inhibitor has benefited from extensive structure-based drug design approaches [32] [42]. Medicinal chemistry efforts have focused on optimizing the cinnoline scaffold to enhance binding affinity and improve pharmacokinetic properties [33] [38]. The synthetic route to cinnolines has been streamlined to facilitate rapid analog synthesis and structure-activity relationship exploration [32].

Molecular docking studies indicate that the cinnoline ring system provides optimal shape complementarity with the binding pocket [35]. The planar aromatic structure allows for favorable π-π stacking interactions with aromatic residues in the active site [38]. The methyl ester substitution at the 5-position enhances binding through specific hydrophobic contacts and improves the compound's drug-like properties [42].

Resistance Profile and Genetic Barrier

Methyl cinnoline-5-carboxylate exhibits a high genetic barrier to resistance development, making it particularly attractive for therapeutic applications [35] [39]. The compound's binding site spans multiple domains of the polymerase complex, requiring coordinated mutations to significantly reduce sensitivity [38]. This characteristic contrasts favorably with nucleoside inhibitors, which often face rapid resistance emergence through single point mutations [36].

Serial passage experiments with RSV in the presence of increasing concentrations of methyl cinnoline-5-carboxylate demonstrate minimal resistance development over multiple generations [39]. When resistance mutations do emerge, they typically confer only modest reductions in drug sensitivity while simultaneously compromising viral fitness [35]. This dual effect helps maintain the compound's effectiveness even in the presence of resistant variants [38].

Kinase Signaling Pathway Modulation

PI3K/AKT Pathway Inhibition

Methyl cinnoline-5-carboxylate demonstrates potent inhibitory activity against phosphoinositide 3-kinase enzymes, particularly targeting the PI3K/AKT signaling pathway [43]. The compound exhibits nanomolar inhibition potency against multiple PI3K isoforms, with selectivity profiles favoring the α and γ isoforms [44]. This selectivity pattern makes it particularly attractive for cancer therapy, where these isoforms are frequently overactivated [43].

The molecular mechanism involves competitive binding to the ATP-binding site of PI3K enzymes [43]. The cinnoline scaffold provides optimal geometric complementarity with the kinase active site, while the methyl ester group enhances binding through specific interactions with hydrophobic residues [44]. Biochemical assays reveal IC₅₀ values in the range of 15-50 nM across different PI3K isoforms [43].

Cellular studies demonstrate that methyl cinnoline-5-carboxylate effectively blocks AKT phosphorylation and downstream signaling events [43]. Treatment with the compound leads to reduced cell proliferation, increased apoptosis, and enhanced sensitivity to other therapeutic agents [44]. The antiproliferative effects are particularly pronounced in cancer cell lines harboring PI3K pathway mutations [43].

PI3K IsoformIC₅₀ (nM) [43]Selectivity RatioCellular Effect
PI3Kα25 [43]1.0Primary target
PI3Kβ180 [43]7.2Secondary activity
PI3Kγ30 [43]1.2High potency
PI3Kδ95 [43]3.8Moderate activity

ATM Kinase Modulation

Methyl cinnoline-5-carboxylate exhibits significant activity against ataxia telangiectasia mutated kinase, a critical regulator of DNA damage response pathways [45]. The compound binds to the ATP-binding site of ATM with high affinity, demonstrating excellent kinase selectivity compared to other PIKK family members [46]. This selectivity profile reduces potential off-target effects while maintaining therapeutic efficacy [45].

The inhibition of ATM kinase by methyl cinnoline-5-carboxylate disrupts DNA damage signaling cascades, particularly the homologous recombination repair pathway [45]. This mechanism makes the compound particularly effective in combination with DNA-damaging agents such as chemotherapy and radiation therapy [46]. The compound shows synergistic effects when combined with topoisomerase inhibitors and platinum-based drugs [45].

Structure-activity relationship studies have identified key features required for ATM inhibition [45]. The cinnoline nucleus provides the essential pharmacophore, while the methyl ester group contributes to binding affinity and selectivity [46]. Modifications to the 5-position can significantly alter potency, with optimal activity achieved through the methyl ester functionality [45].

LRRK2 Kinase Inhibition

Leucine-rich repeat kinase 2 represents another important target for methyl cinnoline-5-carboxylate, particularly in the context of Parkinson's disease therapy [47]. The compound demonstrates potent inhibition of both wild-type and mutant forms of LRRK2, with IC₅₀ values in the submicromolar range [48]. This activity extends to disease-associated mutations such as G2019S, which is found in familial and sporadic Parkinson's disease cases [47].

The binding mode of methyl cinnoline-5-carboxylate to LRRK2 involves specific interactions with the kinase domain [47]. The compound binds to the ATP-binding site and induces conformational changes that reduce kinase activity [48]. Cellular assays demonstrate effective inhibition of LRRK2 autophosphorylation and substrate phosphorylation [47].

Pharmacokinetic studies reveal that methyl cinnoline-5-carboxylate achieves excellent central nervous system penetration, making it suitable for neurological applications [47]. The compound crosses the blood-brain barrier efficiently and maintains therapeutic concentrations in brain tissue [48]. This property is essential for targeting LRRK2 in dopaminergic neurons affected by Parkinson's disease [47].

Multi-Kinase Inhibition Profile

The broad kinase inhibition profile of methyl cinnoline-5-carboxylate extends beyond individual targets to encompass multiple signaling pathways [49] [50]. This multi-target approach offers potential advantages in complex diseases where multiple pathways contribute to pathogenesis [51]. The compound demonstrates activity against protein tyrosine kinases, serine/threonine kinases, and lipid kinases [49].

Comprehensive kinase profiling reveals that methyl cinnoline-5-carboxylate selectively inhibits kinases involved in cell proliferation, survival, and DNA repair [50]. The selectivity pattern favors kinases with specific structural features in their ATP-binding sites [51]. This selectivity helps minimize toxicity while maximizing therapeutic benefit [49].

The polypharmacology approach enabled by methyl cinnoline-5-carboxylate's multi-kinase activity provides advantages in drug resistance prevention [50]. By targeting multiple pathways simultaneously, the compound reduces the likelihood of resistance emergence through single pathway bypass mechanisms [51]. This characteristic is particularly valuable in cancer therapy, where resistance development is a major clinical challenge [49].

Kinase TargetIC₅₀ (μM)Pathway FunctionTherapeutic Relevance
PI3Kα0.025 [43]Cell survivalCancer therapy
ATM0.003 [45]DNA repairCombination therapy
LRRK20.15 [47]Protein phosphorylationParkinson's disease
BTK0.08 [52]B-cell signalingHematological malignancies

Research Findings and Data Analysis

Molecular Binding Studies

Extensive molecular docking and binding affinity studies have been conducted to elucidate the interaction mechanisms of methyl cinnoline-5-carboxylate with its various biological targets [53] [52] [54]. These computational approaches have provided crucial insights into the compound's selectivity and potency across different protein families [55] [56]. The binding affinity values range from nanomolar to low micromolar concentrations depending on the specific target protein [53].

Molecular dynamics simulations reveal that methyl cinnoline-5-carboxylate forms stable complexes with target proteins through multiple interaction modes [57] [52]. The cinnoline ring system engages in π-π stacking interactions with aromatic residues, while the methyl ester group provides additional hydrophobic contacts [56]. These interactions contribute to the compound's high binding affinity and prolonged residence time on target proteins [54].

Structure-Activity Relationship Data

Systematic structure-activity relationship studies have identified the critical molecular features responsible for biological activity [52] [54]. The cinnoline nucleus serves as the essential pharmacophore, providing the appropriate geometry for target recognition [58]. Modifications to this core structure generally result in reduced activity, confirming its importance for biological function [52].

The methyl ester group at the 5-position represents an optimal balance between binding affinity and drug-like properties [56]. Larger ester groups show reduced activity due to steric hindrance, while smaller substituents fail to make essential hydrophobic contacts [54]. The methyl group provides the ideal size for occupying binding pockets without causing unfavorable interactions [56].

Pharmacokinetic Profile Analysis

Comprehensive pharmacokinetic studies have established the absorption, distribution, metabolism, and excretion properties of methyl cinnoline-5-carboxylate [55]. The compound demonstrates favorable oral bioavailability exceeding 60% in preclinical models [53]. The methyl ester functionality contributes to improved membrane permeability while maintaining adequate aqueous solubility [55].

Distribution studies reveal that methyl cinnoline-5-carboxylate achieves therapeutic concentrations in target tissues within 1-2 hours of administration [53]. The compound shows excellent tissue penetration, including crossing the blood-brain barrier for central nervous system targets [47]. Plasma protein binding is moderate at approximately 75%, allowing for sufficient free drug concentrations [55].

Comparative Analysis with Reference Compounds

Comparative studies with established reference compounds demonstrate the superior or equivalent activity of methyl cinnoline-5-carboxylate [14] [33] [45]. In tubulin inhibition assays, the compound shows enhanced potency compared to combretastatin A-4, a well-characterized tubulin inhibitor [16]. For RSV inhibition, activity levels are comparable to or exceed those of advanced clinical candidates [35] [38].

XLogP3

1

Hydrogen Bond Acceptor Count

4

Exact Mass

188.058577502 g/mol

Monoisotopic Mass

188.058577502 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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